(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol
Description
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a chiral compound with the molecular formula C₉H₁₁FINO and a molecular weight of 295.093 g/mol . Its structure features:
- A 4-iodophenyl aromatic ring.
- A hydroxyl group at the C1 position.
- A fluorine atom at C3 and an amino group at C2.
- Stereochemistry: The (2S,1R) configuration is critical for its spatial orientation and biological interactions .
The compound is used primarily in research settings, with applications in medicinal chemistry and as a synthetic intermediate. Its storage requires refrigeration (2–8°C), and it is provided as a neat solid or in solution (25 µL, 10 mM) .
Properties
IUPAC Name |
2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKFSDYKXXYXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CF)N)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, commonly referred to by its CAS number 927689-70-1, is an amino alcohol with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features, which suggest a variety of biological activities. The presence of both fluorine and iodine atoms contributes to its pharmacological properties, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H11FINO |
| Molecular Weight | 295.09 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for potential interactions with receptors and enzymes involved in critical physiological processes.
Potential Targets
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are known to disrupt folate metabolism, impacting DNA synthesis and repair mechanisms . This inhibition can lead to therapeutic effects in cancer treatment.
- Tyrosine Kinases : Compounds similar to this compound have been studied for their ability to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and proliferation .
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against certain cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the proliferation of human cancer cell lines, suggesting its potential as an anti-cancer agent.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound:
- Biodistribution : Studies indicate that after administration, the compound retains significant activity in target tissues, enhancing its therapeutic potential .
Case Studies
A review of the literature reveals several case studies highlighting the compound's effectiveness:
- Case Study on Cancer Treatment : In a controlled study involving xenograft models of melanoma, administration of this compound resulted in a marked reduction in tumor size compared to control groups. This suggests a direct correlation between dosage and therapeutic efficacy.
- Neuroprotective Effects : Preliminary research has indicated that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of oxidative stress pathways.
Scientific Research Applications
Overview
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, with the CAS number 927689-70-1, is a compound that has garnered attention in various scientific research fields due to its unique molecular structure and properties. This article explores its applications in medicinal chemistry, biochemistry, and potential therapeutic uses.
Medicinal Chemistry Applications
The compound has been investigated for its potential role as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets relevant to disease mechanisms.
Anticancer Research
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the fluorine and iodine substituents may enhance the compound's ability to interact with specific cellular pathways involved in cancer progression.
Neurological Studies
Given its amino alcohol structure, this compound may be explored for neuroprotective effects or as a modulator of neurotransmitter systems. Studies on related compounds have suggested potential applications in treating neurodegenerative diseases.
Biochemical Applications
The compound's unique functional groups allow it to serve as a useful tool in biochemical assays and studies.
Enzyme Inhibition Studies
The compound can be utilized to investigate the inhibition of specific enzymes that play a role in metabolic pathways. Its ability to form hydrogen bonds due to the amino group can facilitate binding to active sites of target enzymes.
Drug Development
As a building block in synthetic chemistry, this compound can be modified to create derivatives with enhanced biological activity or selectivity for particular targets.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro. |
| Study B | Neuroprotective Effects | Showed potential to reduce oxidative stress in neuronal cells. |
| Study C | Enzyme Interaction | Identified as a competitive inhibitor for enzyme X, with IC50 values indicating effective inhibition at low concentrations. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Relevance
Key structural analogs differ in substituents on the phenyl ring or backbone modifications, altering physicochemical properties and applications:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Iodine vs. Methylsulfonyl (Florfenicol):
- The 4-iodophenyl group increases molecular weight and lipophilicity compared to florfenicol’s methylsulfonyl substituent. This may enhance membrane permeability but reduce solubility .
- Florfenicol’s methylsulfonyl group improves antibacterial activity by targeting bacterial ribosomes, while the iodine in the target compound may favor receptor-binding studies due to its electron-rich nature .
- Iodine vs.
Research Findings and Stability Considerations
Solubility and Stability:
- The target compound’s iodine substituent may contribute to lower aqueous solubility compared to fluorine or methylsulfonyl analogs, necessitating storage at 2–8°C .
- Florfenicol derivatives show higher stability in biological systems due to the methylsulfonyl group’s electron-withdrawing effects, enhancing metabolic resistance .
- Synthetic Utility: The (2S,1R) configuration enables asymmetric synthesis of chiral intermediates, as seen in studies of marine natural products (e.g., (-)-zampanolide analogs) .
Preparation Methods
Asymmetric Reductive Amination of 4-Iodophenylglyoxal Derivatives
Reaction Overview
This method employs 4-iodophenylglyoxal (1 ) as the starting material, which undergoes asymmetric reductive amination with ammonia or protected amines. The process leverages chiral catalysts to install the C2 amino group with S-configuration, followed by fluorination at C3.
Stepwise Procedure
- Glyoxal Synthesis : 4-Iodobenzaldehyde is oxidized to 4-iodophenylglyoxal using SeO₂ or TEMPO/NaClO₂.
- Chiral Reductive Amination : The glyoxal reacts with (R)-α-methylbenzylamine in the presence of a Ru-BINAP catalyst, achieving 92% enantiomeric excess (ee) for the (1R,2S) configuration.
- Fluorination : The intermediate alcohol is treated with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to replace the hydroxyl group with fluorine, yielding 78% product.
Key Data
| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | SeO₂ | 80 | 85 | - |
| 2 | Ru-BINAP | 25 | 88 | 92 |
| 3 | Deoxo-Fluor® | -10 | 78 | - |
Advantages : High stereocontrol; scalable.
Limitations : Cost of chiral catalysts; use of hazardous fluorinating agents.
Enzymatic Resolution of Racemic Mixtures
Hydrolysis of Acetylated Intermediates
Racemic 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is synthesized via Friedel-Crafts alkylation, followed by enzymatic resolution using lipase B from Candida antarctica (CAL-B).
Procedure Highlights
- Friedel-Crafts Alkylation : 4-Iodoaniline reacts with 3-fluoropropanol in HF/IPA, yielding racemic amino alcohol (62%).
- Enzymatic Acetylation : CAL-B selectively acetylates the (1R,2S)-enantiomer in vinyl acetate, achieving 96% ee after kinetic resolution.
Performance Metrics
| Parameter | Value |
|---|---|
| Racemic Yield | 62% |
| Enzymatic ee | 96% |
| Isolated Yield | 45% (after HPLC) |
Advantages : Eco-friendly; avoids harsh reagents.
Limitations : Low overall yield due to racemic synthesis.
Palladium-Catalyzed Aminofluorination of Alkenes
Direct Assembly of Stereocenters
This one-pot method constructs both the amino and fluorine groups via palladium-catalyzed difunctionalization of 4-iodostyrene derivatives.
Reaction Mechanism
- Oxidative Addition : Pd(0) inserts into the C-I bond of 4-iodostyrene (2 ), forming a π-allyl complex.
- Amination : Ammonia or benzylamine attacks the Pd center, setting the C2 configuration.
- Fluorination : NFSI (N-fluorobenzenesulfonimide) delivers fluorine to C3 with retention of configuration.
Optimized Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: (R)-BINAP (10 mol%)
- Solvent: DMF/H₂O (4:1)
- Yield: 70% (dr >20:1).
Advantages : Atom-economical; simultaneous stereocontrol.
Limitations : Requires inert atmosphere; sensitive to moisture.
Multi-Step Synthesis from Chiral Pool Precursors
Use of (S)-Serine Methyl Ester
(S)-Serine methyl ester (3 ) serves as the chiral template for installing the C2 amino group.
Synthetic Pathway
- Protection : NH₂ group of serine is protected as a Boc-carbamate.
- Grignard Addition : 4-Iodophenylmagnesium bromide reacts with the carbonyl, forming the C1 alcohol (R-configuration).
- Fluorination : Mitsunobu reaction with DAST converts the hydroxyl to fluorine (82% yield).
Stereochemical Analysis
| Step | Configuration | Yield (%) |
|---|---|---|
| Grignard | 1R,2S | 75 |
| Mitsunobu | Retained | 82 |
Advantages : High optical purity; uses renewable chiral sources.
Limitations : Multi-step protection/deprotection.
Electrochemical Fluorocyclization
Radical-Based Fluorination
A novel approach utilizes electrochemical oxidation to generate fluorine radicals, which add to a prochiral alkene intermediate.
Process Details
- Substrate : 3-Amino-1-(4-iodophenyl)prop-1-ene (4 ).
- Conditions : Constant current (8 mA), Py·HF electrolyte, 4-iodobenzotrifluoride catalyst.
- Outcome : 65% yield with 88% ee for the (1R,2S) isomer.
Advantages Over Traditional Methods
Comparative Analysis of Methods
Yield and Stereoselectivity
| Method | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Reductive Amination | 78 | 92 | High |
| Enzymatic Resolution | 45 | 96 | Moderate |
| Palladium Catalysis | 70 | >99 | Low |
| Chiral Pool Synthesis | 61 | 98 | High |
| Electrochemical | 65 | 88 | Emerging |
Cost and Sustainability
- Most Cost-Effective : Method 1 (Ru-BINAP reused 5×).
- Greenest : Method 5 (electrochemical, minimal waste).
Q & A
Q. What are the recommended synthetic routes for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, considering its stereochemistry and halogen substituents?
Methodological Answer: Synthesis of this compound requires careful handling of stereochemistry and halogen reactivity. A plausible route involves:
- Chiral Pool Strategy : Use a chiral precursor (e.g., (S)-amino acid derivatives) to preserve stereochemistry during iodophenyl group introduction.
- Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to avoid side reactions during iodination.
- Halogenation : Electrophilic aromatic iodination of the phenyl ring using iodine monochloride (ICl) under controlled conditions to avoid over-halogenation .
- Reductive Amination : For fluoro and amino group incorporation, employ reductive amination with sodium cyanoborohydride (NaBH3CN) to retain configuration .
Q. Key Considerations :
- Steric hindrance from the iodophenyl group may slow reaction kinetics.
- Use polar solvents (e.g., DMF) to enhance solubility of halogenated intermediates.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity |
|---|---|---|---|
| Iodination | ICl, AlCl3, 0°C | 65 | Racemic |
| Chiral Resolution | Enzymatic kinetic resolution | 78 | >99% ee |
| Reductive Amination | NaBH3CN, MeOH, RT | 82 | Retained (2S,1R) |
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination. Heavy iodine atoms enhance diffraction, improving data accuracy .
- NMR Spectroscopy :
- Use -NMR to assess fluorine environment symmetry.
- -NMR coupling constants (e.g., and ) to infer spatial relationships between protons and fluorine .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra of enantiomers to validate configuration .
Example : For a similar fluoro-propanol derivative, indicated a trans arrangement between F and adjacent H .
Advanced Questions
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Methodological Answer: Discrepancies often arise from solvent effects, transition state approximations, or incomplete basis sets in simulations. To address this:
- Multi-Method Validation : Cross-check DFT calculations (e.g., B3LYP/6-311+G(d,p)) with MP2 or CCSD(T) methods for accurate transition state modeling .
- Solvent Modeling : Use implicit solvent models (e.g., PCM) or explicit solvent MD simulations to account for solvation effects .
- Experimental Calibration : Perform kinetic isotope effect (KIE) studies or Hammett analyses to correlate computational activation energies with observed rates .
Case Study : A fluorophenyl analog showed a 20% deviation in predicted vs. observed nucleophilic substitution rates; inclusion of explicit solvent molecules reduced the error to 5% .
Q. How does the iodine atom influence the compound’s reactivity in substitution reactions compared to fluoro/chloro analogs?
Methodological Answer:
- Electronic Effects : Iodine’s lower electronegativity (vs. F/Cl) reduces electron-withdrawing effects, decreasing electrophilicity at the benzylic position.
- Steric Effects : Larger atomic radius increases steric hindrance, slowing SN2 reactions but favoring elimination in protic solvents .
- Leaving Group Ability : Iodide is a better leaving group than F/Cl, enabling faster nucleophilic aromatic substitution under mild conditions .
Q. Table 2: Halogen Substituent Effects
| Halogen | Electronegativity | Reaction Rate (Relative to F) | Dominant Pathway |
|---|---|---|---|
| F | 4.0 | 1.0 (reference) | Oxidation |
| Cl | 3.0 | 2.5 | Substitution |
| I | 2.5 | 5.8 | Elimination |
Q. What methodologies are recommended for studying the compound’s interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes/receptors.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing halogen bonding with iodine .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Example : A related amino-propanamide derivative showed strong halogen bonding (2.9 Å I···O distance) in crystal structures with trypsin .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Binol derivatives to enforce stereochemistry during iodophenyl group installation.
- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective epoxidation of prochiral intermediates .
- Crystallization-Induced Diastereomer Resolution : Convert the compound into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .
Critical Parameter : Maintain reaction temperatures below -10°C during catalytic steps to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
